2-(2-Bromonaphthalen-1-yl)acetonitrile
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Overview
Description
2-(2-Bromonaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C12H8BrN It is a derivative of naphthalene, where a bromine atom is substituted at the second position and an acetonitrile group is attached to the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromonaphthalen-1-yl)acetonitrile typically involves the bromination of 1-naphthylacetonitrile. One common method is as follows:
Bromination Reaction: 1-Naphthylacetonitrile is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of brominating agents and solvents to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromonaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthylacetonitriles.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-(2-Bromonaphthalen-1-yl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly those targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(2-Bromonaphthalen-1-yl)acetonitrile depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromonaphthalen-1-yl)acetonitrile
- 2-(5-Bromonaphthalen-2-yl)acetonitrile
- 2-(1-Bromonaphthalen-2-yl)acetonitrile
Uniqueness
2-(2-Bromonaphthalen-1-yl)acetonitrile is unique due to the specific position of the bromine atom and the acetonitrile group on the naphthalene ring. This positional isomerism can lead to different chemical reactivity and physical properties compared to its analogs, making it suitable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C12H8BrN |
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Molecular Weight |
246.10 g/mol |
IUPAC Name |
2-(2-bromonaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H8BrN/c13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14/h1-6H,7H2 |
InChI Key |
DGQADYAMHOVWBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC#N)Br |
Origin of Product |
United States |
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